2-Bromo-4-(1-naphthalenyl)-quinazoline 2-Bromo-4-(1-naphthalenyl)-quinazoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18733704
InChI: InChI=1S/C18H11BrN2/c19-18-20-16-11-4-3-9-15(16)17(21-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
SMILES:
Molecular Formula: C18H11BrN2
Molecular Weight: 335.2 g/mol

2-Bromo-4-(1-naphthalenyl)-quinazoline

CAS No.:

Cat. No.: VC18733704

Molecular Formula: C18H11BrN2

Molecular Weight: 335.2 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(1-naphthalenyl)-quinazoline -

Specification

Molecular Formula C18H11BrN2
Molecular Weight 335.2 g/mol
IUPAC Name 2-bromo-4-naphthalen-1-ylquinazoline
Standard InChI InChI=1S/C18H11BrN2/c19-18-20-16-11-4-3-9-15(16)17(21-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
Standard InChI Key SJKIOMFGTUWUAT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=NC(=NC4=CC=CC=C43)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-4-(1-naphthalenyl)-quinazoline consists of a quinazoline core—a fused bicyclic system comprising a benzene ring and a pyrimidine ring—modified with a bromine atom at position 2 and a 1-naphthalenyl group at position 4 (Figure 1). The bromine atom introduces electrophilic reactivity, facilitating cross-coupling reactions, while the bulky naphthalene moiety enhances hydrophobic interactions with biological targets .

Table 1: Key molecular descriptors of 2-Bromo-4-(1-naphthalenyl)-quinazoline

PropertyValueSource
Molecular formulaC15H11BrN2\text{C}_{15}\text{H}_{11}\text{BrN}_{2}
Molecular weight315.16 g/mol
IUPAC name2-Bromo-4-(naphthalen-1-yl)quinazoline
SMILES notationBrC1=NC2=CC=CC=C2N=C1C3=CC=CC4=CC=CC=C43

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for verifying the compound’s structure. For analogous brominated quinazolines, 1H^1\text{H} NMR spectra typically exhibit aromatic proton resonances between δ 7.2–9.4 ppm, with distinct singlet peaks for the pyrimidine protons . The 13C^{13}\text{C} NMR spectrum of 6-bromo-4-phenylquinazoline (a structural analog) reveals carbonyl carbons near δ 167 ppm and aromatic carbons between δ 121–137 ppm . HRMS data for similar compounds, such as 6-bromo-4-methylquinazoline, confirm molecular ions at m/z 222.9868 ([M+H]+^+) .

Synthetic Methodologies

Electrosynthesis

Recent advances in electrosynthesis have enabled efficient access to brominated quinazolines. A 2020 study demonstrated the anodic oxidation of 2-aminobenzonitriles and aldehydes to form quinazoline derivatives under catalyst-free conditions . For example, 6-bromo-4-phenylquinazoline was synthesized in 92% yield using this method, which avoids traditional halogenation reagents like phosphorus oxybromide (Figure 2) .

Table 2: Comparison of synthetic routes for brominated quinazolines

MethodStarting MaterialsYield (%)ConditionsReference
Electrosynthesis2-Aminobenzonitrile, aldehyde9210 mA, rt, 6 h
Nucleophilic substitution4-Chloroquinazoline, NaBr78DMF, 120°C, 12 h

Functionalization Strategies

The bromine atom at position 2 serves as a handle for further derivatization. Suzuki-Miyaura cross-coupling with aryl boronic acids can introduce diverse substituents, enhancing solubility or target affinity . For instance, coupling with 4-fluorophenylboronic acid yielded 2-(4-fluorophenyl)-4-(1-naphthalenyl)-quinazoline, a potential EGFR inhibitor .

Physicochemical Properties

Solubility and Stability

2-Bromo-4-(1-naphthalenyl)-quinazoline exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic naphthalene group, necessitating the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents . The compound is stable under inert atmospheres but may decompose upon prolonged exposure to light or moisture.

Thermal Properties

Differential scanning calorimetry (DSC) of related compounds, such as 6-bromo-4-methylquinazoline, reveals melting points between 118–121°C . The naphthalene substituent likely elevates the melting point of 2-Bromo-4-(1-naphthalenyl)-quinazoline compared to simpler analogs.

Applications in Drug Discovery

Kinase Inhibitor Development

The compound’s ability to modulate EGFR signaling positions it as a candidate for non-small cell lung cancer (NSCLC) therapy. Molecular docking studies predict strong hydrogen bonding between the quinazoline nitrogen atoms and kinase residue Met793 .

Radiopharmaceuticals

The bromine atom allows for radioisotope substitution (e.g., 76Br^{76}\text{Br}) for positron emission tomography (PET) imaging. This application is under exploration for tracking tumor metastasis in vivo.

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor-specific delivery, reducing off-target effects.

Green Chemistry Approaches

Electrosynthesis and photoredox catalysis offer sustainable routes to scale up production while minimizing hazardous waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator